molecular formula C10H17N3O2S B1390189 tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS No. 875798-81-5

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Cat. No.: B1390189
CAS No.: 875798-81-5
M. Wt: 243.33 g/mol
InChI Key: JWVMWSDKFZKDMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological processes and pathways, particularly those involving thiazole derivatives.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMWSDKFZKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668696
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-81-5
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate
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